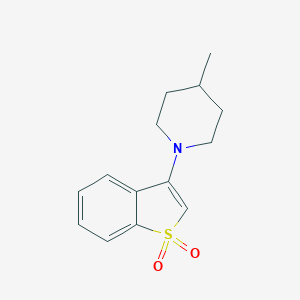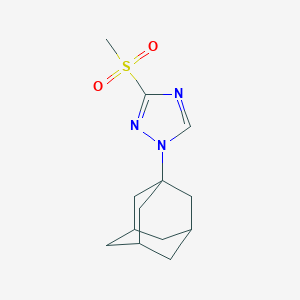
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. It is a synthetic compound that has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by blocking the growth of cancer cells.
Biochemical and Physiological Effects:
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a convenient compound to work with in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro-. One direction is to further study its anti-inflammatory and analgesic effects, and to determine its potential as a treatment for pain and inflammation. Another direction is to study its potential as a treatment for cancer, and to determine how it works to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- is synthesized through a series of chemical reactions. The starting material is 2-phenylethanol, which is reacted with phosgene to form 2-phenylglyoxylic acid chloride. This compound is then reacted with 3-hydroxyisoindolin-1-one to form the desired product.
Wissenschaftliche Forschungsanwendungen
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- has been studied for its potential applications in medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Produktname |
Isoindol-1-one, 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-2,3-dihydro- |
|---|---|
Molekularformel |
C22H19NO3 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3-hydroxy-2-(2-phenoxyethyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C22H19NO3/c24-21-19-13-7-8-14-20(19)22(25,17-9-3-1-4-10-17)23(21)15-16-26-18-11-5-2-6-12-18/h1-14,25H,15-16H2 |
InChI-Schlüssel |
LABDXCGNMXYMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)